molecular formula C8H6FNO4 B2522027 4-Fluoro-5-methyl-2-nitrobenzoic acid CAS No. 1437780-11-4

4-Fluoro-5-methyl-2-nitrobenzoic acid

Cat. No.: B2522027
CAS No.: 1437780-11-4
M. Wt: 199.137
InChI Key: BWJJUMLZJPARDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-2-nitrobenzoic acid typically involves the nitration of 4-Fluoro-5-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-Fluoro-5-methylbenzoic acid+HNO34-Fluoro-5-methyl-2-nitrobenzoic acid+H2O\text{4-Fluoro-5-methylbenzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Fluoro-5-methylbenzoic acid+HNO3​→4-Fluoro-5-methyl-2-nitrobenzoic acid+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base.

Major Products Formed

    Reduction: 4-Fluoro-5-methyl-2-aminobenzoic acid.

    Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.

Scientific Research Applications

4-Fluoro-5-methyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Uniqueness

4-Fluoro-5-methyl-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in various applications compared to its similar compounds.

Properties

IUPAC Name

4-fluoro-5-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJUMLZJPARDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-methylbenzoic acid (3.7 g, 24 mmol) in conc. H2SO4 (50 mL) at 0° C. was added KNO3 (3.6 g, 36 mmol) in one portion and the mixture was stirred at rt for 2 h. The reaction mixture was poured into ice water (200 mL) and extracted with DCM (100 mL×2). The organic layer was washed with brine, dried and concentrated to give the crude 4-fluoro-5-methyl-2-nitrobenzoic acid (5 g) as white solid. It was used in the next step without further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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